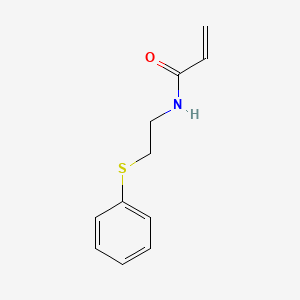

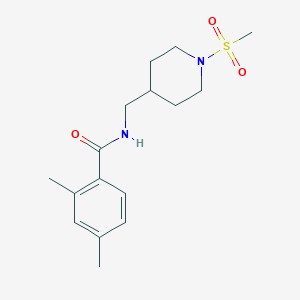

![molecular formula C20H13Cl3N2O B2575754 6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole CAS No. 338978-86-2](/img/structure/B2575754.png)

6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole (CPCB) is a synthetic compound that has a wide range of uses in the scientific community. It is a heterocyclic compound, meaning it contains two or more different types of atoms, and has been used in various scientific research applications, such as drug development and organic synthesis. CPCB is a versatile compound that has been used in various laboratory experiments, and has been studied extensively to determine its biochemical and physiological effects.

Applications De Recherche Scientifique

Anticancer Activity

The benzimidazole scaffold has been explored extensively for its potential as an anticancer agent. Researchers have investigated the cytotoxic effects of this compound against various cancer cell lines. Its ability to inhibit cell proliferation, induce apoptosis, and interfere with cell cycle progression makes it a promising candidate for cancer therapy .

Antimicrobial Properties

The chlorobenzimidazole derivative demonstrates antimicrobial activity against bacteria, fungi, and parasites. It has been evaluated for its efficacy in treating infections caused by drug-resistant strains. The compound’s mechanism of action involves disrupting essential cellular processes, making it a valuable addition to the arsenal of antimicrobial agents .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Studies have investigated the anti-inflammatory potential of this benzimidazole compound. By modulating inflammatory pathways and cytokine production, it may contribute to managing inflammatory conditions such as arthritis, colitis, and dermatitis .

Antiviral Applications

Researchers have explored the compound’s antiviral properties, particularly against RNA viruses. It shows promise in inhibiting viral replication and entry. Investigations into its efficacy against specific viruses (such as HIV, influenza, or hepatitis) are ongoing .

Gastrointestinal Disorders

The compound’s gastroprotective effects have been studied in animal models. It may help prevent gastric ulcers and promote mucosal healing. Its ability to modulate acid secretion and enhance mucosal defense mechanisms makes it relevant for gastrointestinal health .

Neuroprotective Potential

Benzimidazole derivatives often exhibit neuroprotective properties. This compound has been evaluated for its ability to mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. It holds promise for conditions like Alzheimer’s disease, Parkinson’s disease, and stroke .

Propriétés

IUPAC Name |

6-chloro-2-(4-chlorophenyl)-1-[(2-chlorophenyl)methoxy]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl3N2O/c21-15-7-5-13(6-8-15)20-24-18-10-9-16(22)11-19(18)25(20)26-12-14-3-1-2-4-17(14)23/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNHPZIIXVCOMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2575673.png)

![4-(dimethylsulfamoyl)-N-[4-[4-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2575675.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2575676.png)

![N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2575678.png)

![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2575692.png)

![N-acetyl-N-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetamide](/img/structure/B2575694.png)